1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol
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Overview
Description
1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclododecanol ring substituted with a 3,3-diethoxyprop-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol typically involves the reaction of cyclododecanone with 3,3-diethoxyprop-1-yne under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the 3,3-diethoxyprop-1-yn-1-yl group can be reduced to a double or single bond.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of cyclododecanone derivatives.
Reduction: Formation of cyclododecane derivatives with reduced alkyne functionality.
Substitution: Formation of various substituted cyclododecanol derivatives.
Scientific Research Applications
1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds, while the alkyne group can undergo addition reactions. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Diethoxy-1-propyne: Shares the 3,3-diethoxyprop-1-yne moiety but lacks the cyclododecanol ring.
Cyclododecanol: Contains the cyclododecanol ring but lacks the 3,3-diethoxyprop-1-yne group.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: Contains the 3,3-diethoxyprop-1-yne group but with a different substituent.
Uniqueness
1-(3,3-Diethoxyprop-1-yn-1-yl)cyclododecan-1-ol is unique due to the combination of its cyclododecanol ring and the 3,3-diethoxyprop-1-yne group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
88329-69-5 |
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Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(3,3-diethoxyprop-1-ynyl)cyclododecan-1-ol |
InChI |
InChI=1S/C19H34O3/c1-3-21-18(22-4-2)14-17-19(20)15-12-10-8-6-5-7-9-11-13-16-19/h18,20H,3-13,15-16H2,1-2H3 |
InChI Key |
LIECXPBVBIJIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC1(CCCCCCCCCCC1)O)OCC |
Origin of Product |
United States |
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